3,5-dichloro-N'-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide
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Overview
Description
3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
The synthesis of 3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzohydrazide and 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Scientific Research Applications
3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar compounds to 3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide include:
- 3,5-dichloro-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide
- 3,5-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of chloro, fluoro, and hydroxy groups in 3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
3,5-dichloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2O2/c15-9-5-11(13(20)12(16)6-9)14(21)19-18-7-8-1-3-10(17)4-2-8/h1-7,20H,(H,19,21)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMAPIWQJDMGAX-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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